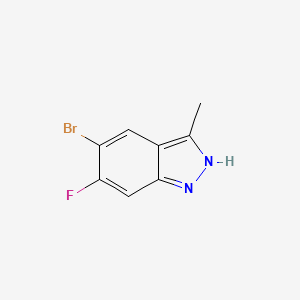

5-Bromo-6-fluoro-3-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-6-fluoro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-4-5-2-6(9)7(10)3-8(5)12-11-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHMHTLOIHUMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=NN1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696185 | |

| Record name | 5-Bromo-6-fluoro-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864773-66-0 | |

| Record name | 5-Bromo-6-fluoro-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-fluoro-3-methyl-1H-indazole: Properties, Synthesis, and Applications

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets. Indazole derivatives are integral to numerous clinically approved drugs and investigational agents, demonstrating activities that span from oncology to neurodegenerative disorders.[1] The strategic placement of substituents on the indazole core is a key tactic in fine-tuning a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive technical overview of a specific, highly functionalized indazole derivative: 5-Bromo-6-fluoro-3-methyl-1H-indazole . The presence of a bromine atom at the 5-position offers a handle for further synthetic elaboration via cross-coupling reactions, while the fluorine atom at the 6-position can enhance metabolic stability and binding affinity. The methyl group at the 3-position further influences the molecule's steric and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties, synthesis, and potential applications of this valuable heterocyclic building block.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published in peer-reviewed literature, the following table summarizes its known properties, supplemented with data from reliable chemical suppliers and predictions based on related structures.

| Property | Value | Source |

| CAS Number | 864773-66-0 | [2] |

| Molecular Formula | C₈H₆BrFN₂ | [2] |

| Molecular Weight | 229.05 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 204-207 °C (lit.) | [2] |

| Boiling Point | 293.4 ± 20.0 °C (Predicted) | [3] |

| pKa | 1.04 (Indazolium/Indazole) 13.86 (Indazole/Indazolate) (Values for unsubstituted 1H-indazole) | [4] |

| Solubility | Insoluble in water (for a related isomer). Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. | [5] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups and the aromatic indazole core.

Electrophilic Aromatic Substitution

The indazole ring system is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The position of substitution is directed by the existing substituents and the tautomeric form of the indazole (1H- vs. 2H-). The 1H-indazole tautomer is generally the more stable form.[6]

N-H Acidity and Basicity

The indazole ring is amphoteric. The pyrazolic nitrogen can be protonated in acidic conditions or deprotonated under basic conditions. The pKa of the N-H proton in unsubstituted 1H-indazole is approximately 13.86, indicating it can be deprotonated by a sufficiently strong base to form an indazolate anion.[4] This anion is a potent nucleophile, enabling N-alkylation and N-acylation reactions.

Reactivity of the Halogen Substituents

The bromine atom at the C5 position is a key functional handle for synthetic diversification. It can readily participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

Logical Relationship: Synthetic Utility of Halogenated Indazoles

Caption: Synthetic pathways from this compound.

Experimental Protocols

Hypothetical Synthesis of this compound

This procedure is based on the classical Jacobson indazole synthesis, which involves the cyclization of a hydrazine derivative.

Materials and Reagents:

-

1-(4-Bromo-5-fluoro-2-hydrazinylphenyl)ethan-1-one

-

Acetic acid

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-Bromo-5-fluoro-2-hydrazinylphenyl)ethan-1-one (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 10:1 v/v).

-

Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Experimental Workflow: Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of indazole derivatives.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization. The strategic placement of the bromo, fluoro, and methyl groups provides a framework for exploring structure-activity relationships (SAR).

-

Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The N-H and one of the nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region. The substituents at the 3, 5, and 6 positions can be modified to achieve potency and selectivity for specific kinases.

-

GPCR Ligands: Indazole derivatives have been explored as ligands for various G-protein coupled receptors (GPCRs), where the substituted benzene ring can interact with hydrophobic pockets in the receptor.

-

Other Therapeutic Areas: The versatility of the indazole scaffold has led to its investigation in a wide range of therapeutic areas, including anti-inflammatory, antiviral, and antibacterial agents.[1]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its combination of a modifiable bromine handle, a metabolically stabilizing fluorine atom, and the privileged indazole scaffold makes it an attractive starting point for the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a solid foundation for researchers to understand its likely properties and reactivity based on the well-established chemistry of related indazole derivatives.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 5-bromo-6-fluoro-1-methyl-1H-indazole [myskinrecipes.com]

- 4. Indazole - Wikipedia [en.wikipedia.org]

- 5. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-6-fluoro-3-methyl-1H-indazole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Indazole Scaffold in Modern Chemistry

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active agents. The specific compound, 5-Bromo-6-fluoro-3-methyl-1H-indazole (CAS 864773-66-0), combines several key features: a bromine atom at C5, a fluorine atom at C6, and a methyl group at C3.[1] This substitution pattern creates a unique electronic environment and a distinct spectroscopic signature.

Accurate and unambiguous structural confirmation is the cornerstone of chemical research. NMR spectroscopy is the preeminent technique for this purpose, providing precise information on the molecular framework. This guide explains the causal relationships between the structure of this compound and its NMR spectral features, empowering scientists to confidently identify this molecule.

Experimental Design for NMR Data Acquisition

The integrity of NMR data is critically dependent on a well-designed experimental protocol. The following methodology represents a self-validating system for acquiring high-resolution spectra suitable for structural confirmation.

Sample Preparation Protocol

-

Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent Selection: Utilize 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to solubilize a wide range of compounds and, crucially, to slow the exchange rate of the N-H proton, allowing for its observation in the ¹H spectrum.[2]

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference standard, setting the 0 ppm mark for both ¹H and ¹³C spectra.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. Transfer the clear solution to a 5 mm NMR tube.

Spectrometer Configuration (400 MHz Basis)

| Parameter | ¹H NMR Specification | ¹³C NMR Specification | Rationale for Choice |

| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C to enhance signal-to-noise while preventing overheating. |

| Acquisition Time | ≥ 3.0 s | ≥ 1.0 s | Ensures high resolution and accurate representation of sharp signals. |

| Relaxation Delay (D1) | 5.0 s | 2.0 s | A longer delay in ¹H ensures full relaxation of all protons, including potentially slow-relaxing quaternary-adjacent protons, for accurate integration. |

| Number of Scans (NS) | 16 | ≥ 1024 | Sufficient for good signal-to-noise in ¹H; More scans are needed for the less sensitive ¹³C nucleus. |

| Spectral Width | -2 to 16 ppm | -10 to 220 ppm | Encompasses the expected range for all proton and carbon signals, including the broad N-H proton and halogenated carbons. |

| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |

Data Acquisition and Processing Workflow

The logical flow from sample to final spectrum is crucial for reproducibility and accuracy.

Caption: Standard Operating Procedure for NMR analysis.

Predictive Analysis of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the indazole core. Aromatic protons in indazoles typically appear in the δ 7.0–8.5 ppm range, with methyl groups resonating near δ 2.5–3.0 ppm.[3]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| N1-H | ~13.6 | Broad Singlet (br s) | - | 1H |

| H4 | ~8.15 | Doublet (d) | JH4-F6 ≈ 7.0 Hz | 1H |

| H7 | ~7.60 | Doublet (d) | JH7-F6 ≈ 9.5 Hz | 1H |

| C3-CH₃ | ~2.55 | Singlet (s) | - | 3H |

Expert Rationale for Assignments:

-

N1-H: The acidic proton on the nitrogen will appear far downfield as a broad singlet due to quadrupole broadening and exchange, a characteristic feature in DMSO-d₆.[2]

-

H4: This proton is situated ortho to the bromine at C5 and meta to the fluorine at C6. The strong electron-withdrawing and anisotropic effect of the bromine atom will cause a significant downfield shift. It will be split into a doublet by the fluorine atom through a four-bond coupling (⁴JHF).

-

H7: This proton is ortho to the fluorine atom at C6. It will experience a downfield shift due to fluorine's electronegativity and will be split into a doublet by a larger three-bond coupling (³JHF).

-

C3-CH₃: The methyl group at C3 is attached to an sp²-hybridized carbon of the pyrazole ring. It is expected to resonate as a clean singlet in the typical range for such groups.[3] The observed chemical shift will be slightly downfield compared to a simple alkyl group due to the aromatic nature of the ring.

Predictive Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is highly sensitive to the electronic environment of each carbon atom. The presence of two different halogens provides a distinctive pattern of chemical shifts and couplings.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Signal Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Predicted J (Hz) |

| C6 | ~154.5 | Doublet (d) | ¹JCF ≈ 245 Hz |

| C7a | ~141.0 | Singlet (s) | - |

| C3 | ~140.2 | Singlet (s) | - |

| C3a | ~134.0 | Doublet (d) | ³JCF ≈ 4 Hz |

| C7 | ~121.5 | Doublet (d) | ²JCF ≈ 20 Hz |

| C4 | ~118.0 | Doublet (d) | ²JCF ≈ 25 Hz |

| C5 | ~98.0 | Doublet (d) | ³JCF ≈ 5 Hz |

| C3-CH₃ | ~12.5 | Singlet (s) | - |

Expert Rationale for Assignments:

-

C6: Directly bonded to the highly electronegative fluorine atom, this carbon is shifted significantly downfield and exhibits a very large one-bond C-F coupling constant (¹JCF). This is the most definitive signal in the spectrum.

-

C5: The carbon bearing the bromine atom is subject to the "heavy atom effect," which is a shielding effect that shifts the resonance significantly upfield. This often results in a chemical shift below 100 ppm for brominated aromatic carbons.

-

C4 & C7: These carbons are ortho to the C-Br and C-F bonds, respectively. Their chemical shifts are influenced by the electron-withdrawing nature of the halogens and will show two-bond couplings (²JCF) to the fluorine. Data from related difluoro-methyl-indazoles supports these assignments.[4]

-

Quaternary Carbons (C3, C3a, C7a): These carbons, lacking directly attached protons, will typically show weaker signals. Their chemical shifts are assigned based on general values for substituted indazoles.[5] C3a and C5 will also exhibit smaller, long-range couplings to fluorine.

-

C3-CH₃: The methyl carbon appears in the expected upfield aliphatic region.

Trustworthiness: A Self-Validating Approach to Structural Confirmation

The combination of ¹H, ¹³C, and potentially 2D NMR experiments provides a robust, self-validating system for confirming the structure of this compound.

Caption: Logical framework for unambiguous structural verification using NMR.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound based on established spectroscopic principles and data from analogous compounds. The provided experimental protocols, predicted data tables, and interpretive rationale offer a comprehensive resource for scientists engaged in the synthesis and characterization of this molecule. By following the outlined methodologies, researchers can confidently acquire and interpret the necessary data to verify the structure and purity of this valuable chemical entity.

References

The Strategic Role of 5-Bromo-6-fluoro-3-methyl-1H-indazole in Modern Medicinal Chemistry: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The indazole core is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets. This technical guide delves into the specific role and applications of a key derivative, 5-Bromo-6-fluoro-3-methyl-1H-indazole. While not extensively studied as a standalone therapeutic agent, this molecule serves as a highly versatile building block in the synthesis of complex bioactive compounds, particularly in the realm of kinase inhibitors. This guide will elucidate the synthetic routes to this important intermediate, explore its chemical reactivity, and discuss its strategic application in the design and development of novel therapeutic agents. We will examine the influence of its distinct substitution pattern—a bromine at the 5-position, a fluorine at the 6-position, and a methyl group at the 3-position—on the physicochemical properties and biological activity of its downstream products.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole-containing compounds represent a significant class of heterocyclic molecules in pharmaceutical research.[1] The bicyclic structure, composed of a fused benzene and pyrazole ring, is a key pharmacophore in numerous approved drugs and clinical candidates.[2] This prominence is largely due to the indazole nucleus's ability to mimic the purine core of ATP, enabling it to act as a competitive inhibitor at the ATP-binding sites of various protein kinases.[3] Consequently, indazole derivatives have been extensively explored for the treatment of cancer, inflammatory disorders, and neurodegenerative diseases.[1]

The strategic functionalization of the indazole core is a critical aspect of modern drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, is a prime example of a highly functionalized and strategically designed intermediate for the synthesis of next-generation therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 864773-66-0 | [4][5] |

| Molecular Formula | C₈H₆BrFN₂ | [6][7] |

| Molecular Weight | 229.05 g/mol | [6][7] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents like THF, DMF, and DMSO | [4][5] |

Synthesis of this compound: A Plausible Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of analogous substituted indazoles.[8] The following proposed synthesis starts from a readily available substituted aniline.

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Diazotization and Cyclization to form the Indazole Core

This initial step involves the formation of the indazole ring system from a substituted aniline precursor.

-

Starting Material: 4-Bromo-5-fluoro-2-methylaniline.

-

Diazotization: Dissolve 4-Bromo-5-fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled aniline solution, maintaining the temperature below 10 °C. Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Cyclization: The in-situ generated diazonium salt will undergo spontaneous cyclization to form the indazole ring. The reaction can be gently warmed to room temperature and stirred for several hours to drive the cyclization to completion.

-

Work-up and Isolation: Quench the reaction by carefully adding it to a stirred solution of ice-water. The solid product, this compound, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel.

Step 2: Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

The Strategic Importance of the Substitution Pattern in Medicinal Chemistry

The specific arrangement of the bromo, fluoro, and methyl groups on the indazole scaffold of this compound is not arbitrary. Each substituent plays a crucial role in modulating the molecule's reactivity and the pharmacological profile of its derivatives.

The 5-Bromo Group: A Handle for Cross-Coupling Reactions

The bromine atom at the 5-position is a key functional group for introducing molecular diversity. It serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: For the introduction of aryl and heteroaryl moieties.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

-

Sonogashira Coupling: For the introduction of alkyne groups.

These reactions allow for the facile synthesis of large libraries of compounds with diverse substituents at the 5-position, which is crucial for exploring structure-activity relationships (SAR) and optimizing ligand-target interactions.[9]

The 6-Fluoro Group: Enhancing Pharmacokinetic Properties

The introduction of a fluorine atom at the 6-position can significantly impact the physicochemical and pharmacokinetic properties of the resulting drug candidates. Fluorine substitution is a well-established strategy in medicinal chemistry to:

-

Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes, leading to a longer half-life in vivo.

-

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets.

-

Improve Membrane Permeability: In some cases, fluorine substitution can enhance a molecule's ability to cross cell membranes.

The 3-Methyl Group: Modulating Target Selectivity

The methyl group at the 3-position can influence the steric and electronic properties of the indazole core, which in turn can affect target binding and selectivity.[10] By occupying a specific region of the target's binding pocket, the 3-methyl group can help to orient the molecule for optimal interactions and can also prevent binding to off-target proteins, thereby improving the selectivity profile of the final compound.

Applications in Drug Discovery: A Versatile Building Block

The primary role of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of more complex and biologically active molecules.[4][5] Its utility has been demonstrated in the synthesis of a variety of compounds, including potent kinase inhibitors.

Synthesis of Dihydropyridine-Based Kinase Inhibitors

Patents have cited the use of this compound in the synthesis of fluorinated 2,6-dialkyl-3,5-dicyano-4-(1H-indazol-5-yl)-1,4-dihydropyridines.[4][5] These dihydropyridine derivatives have been investigated as potential kinase inhibitors. The synthesis typically involves the deprotonation of the indazole at the 5-position followed by reaction with a suitable aldehyde.

Experimental Workflow: Synthesis of a Dihydropyridine Derivative

Caption: A generalized workflow for the synthesis of dihydropyridine derivatives from this compound.

A Scaffold for Structure-Activity Relationship (SAR) Studies

The strategic placement of the three distinct functional groups on the indazole ring makes this compound an ideal starting point for extensive SAR studies.[10] By systematically modifying each position, medicinal chemists can probe the requirements for optimal binding to a target protein and thereby design more potent and selective inhibitors.

Logical Relationship: SAR Exploration

Caption: A diagram illustrating the use of this compound as a scaffold for SAR studies.

Conclusion and Future Perspectives

This compound is a strategically designed and highly valuable intermediate in modern medicinal chemistry. While its own biological activity is not the primary focus of research, its true power lies in its utility as a versatile building block for the synthesis of novel and potent therapeutic agents. The specific combination of a reactive bromine handle, a pharmacokinetic-enhancing fluorine atom, and a selectivity-modulating methyl group makes it an ideal starting point for the development of targeted therapies, particularly in the field of oncology. As the demand for more effective and selective kinase inhibitors continues to grow, the importance of well-designed and readily accessible intermediates like this compound will undoubtedly increase. Future research will likely focus on expanding the range of chemical transformations that can be performed on this scaffold and on its application in the synthesis of inhibitors for a wider array of biological targets.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. CN102573838B - æ°å代ç3,5-äºæ°°åº-4-(1h-å²å-5-åº)-2,6-äºç²åº-1,4-äºæ°¢å¡å¶è¡çç©åå ¶ä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]

- 5. CN102666525A - æ°å代ç2-è³åº-3,5-äºæ°°åº-4-å²ååº-6-ç²åº-1,4-äºæ°¢å¡å¶åå ¶ç¨é - Google Patents [patents.google.com]

- 6. 1185767-06-9|5-Bromo-6-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial suppliers of 5-Bromo-6-fluoro-3-methyl-1H-indazole

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 5-Bromo-6-fluoro-3-methyl-1H-indazole

Authored by a Senior Application Scientist

This guide provides research, development, and procurement professionals with a comprehensive framework for sourcing and validating the quality of this compound. As a critical building block in contemporary drug discovery programs, particularly for kinase inhibitors and other targeted therapies, ensuring the identity, purity, and consistency of this reagent is paramount to the success and reproducibility of research outcomes. This document moves beyond a simple list of suppliers to instill a core methodology for chemical asset acquisition and validation.

Compound Identity and Significance

This compound is a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities[1]. The specific halogenation pattern (bromo and fluoro groups) and methylation on the indazole ring of this particular molecule offer medicinal chemists unique vectors for chemical modification and can significantly influence metabolic stability and target binding affinity[2].

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 864773-66-0[3]

-

Molecular Formula: C₈H₆BrFN₂[3]

-

Molecular Weight: 229.05 g/mol [3]

Commercial Sourcing Landscape

The acquisition of specialized chemical reagents like this compound requires careful selection of suppliers. The market consists of manufacturers, large distributors, and smaller specialized chemical houses. The primary consideration must always be the quality and consistency of the material, supported by comprehensive analytical documentation.

Table 1: Identified Commercial Suppliers of this compound (CAS 864773-66-0)

| Supplier Name | Product/Catalog Number | Reported Purity/Notes | Country of Origin |

| Hoffman Fine Chemicals | HFC-04660 | Not specified; inquire for batch-specific CoA | Germany |

| Additional suppliers may exist. Researchers should perform due diligence by searching catalogs using the CAS number 864773-66-0. |

Note: The landscape of chemical suppliers is dynamic. This table represents a snapshot at the time of writing. The causality behind selecting a supplier should be driven by their willingness to provide batch-specific analytical data and a history of quality.

The Imperative of Supplier and Batch Validation

Sourcing a chemical intermediate is not merely a transactional step; it is the foundation of subsequent experimental work. The presence of impurities, such as regioisomers or residual starting materials from synthesis, can lead to ambiguous biological data, failed reactions, or the generation of unintended byproducts. Therefore, a rigorous, in-house quality control (QC) process is not optional, but essential.

The Quality Control Workflow

A self-validating system for incoming chemical reagents is critical. Upon receipt of any new batch of this compound, a systematic process of verification should be initiated. The following workflow diagram illustrates the key decision points.

Caption: Quality Control Workflow for Incoming Reagents.

Experimental Protocols for Quality Verification

The trustworthiness of your research hinges on confirming the identity and purity of your starting materials. The following protocols provide a robust starting point for the analysis of this compound.

Protocol 1: Sample Preparation and NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure confirmation.

-

Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

-

Solubilization: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indazole compounds to ensure the observation of the N-H proton.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Acquisition: Acquire ¹H and ¹⁹F NMR spectra. The ¹H spectrum will confirm the presence and integration of aromatic and methyl protons, while the ¹⁹F spectrum will confirm the single fluorine environment. Key structural features to verify are the chemical shift of the C3-methyl group and the coupling patterns of the aromatic protons, which will be influenced by both the bromine and fluorine substituents.

Protocol 2: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of an organic compound and identifying the presence of any impurities.[4]

-

System Parameters (Starting Point):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 20% B to 95% B over 20 minutes is a reasonable starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 5-10 µL.

-

-

Sample Preparation: Prepare a stock solution of the compound in Acetonitrile or a mixture of Acetonitrile/Water at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved before injection.

-

Analysis: Run the sample and integrate the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Any significant impurity (>0.1%) should be investigated, potentially using LC-MS to determine its molecular weight.

Safety, Handling, and Storage

Professional diligence requires adherence to strict safety protocols. While a comprehensive toxicological profile for this compound has not been thoroughly established, related halogenated aromatic compounds should be handled with care[5].

-

Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[6]. Avoid dust formation and inhalation[5].

-

Storage: Store the material in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service[5].

Conclusion

The successful application of this compound in a research and development setting is critically dependent on a robust procurement and validation strategy. By moving beyond reliance on supplier-provided data and implementing a systematic, in-house verification workflow, researchers can ensure the integrity of their starting materials. This foundational step is indispensable for generating reproducible data, avoiding costly troubleshooting, and accelerating the pace of discovery.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (1286734-91-5) for sale [vulcanchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. capotchem.cn [capotchem.cn]

- 6. echemi.com [echemi.com]

A Technical Guide to the Synthesis of 3-Methyl-1H-Indazole: From Classical Routes to Modern Strategies

Introduction: The Significance of the 3-Methyl-1H-Indazole Scaffold

3-Methyl-1H-indazole is a prominent heterocyclic compound that serves as a crucial building block in the landscape of pharmaceutical and materials science.[1][2][3] Its structural motif is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anti-cancer, anti-inflammatory, and anti-depressant properties.[1][2] Notably, it is a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in oncology.[4][5] The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is also investigated for its unique photophysical properties, opening avenues in materials chemistry.

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-methyl-1H-indazole, designed for researchers, scientists, and professionals in drug development. We will delve into the foundational classical syntheses and explore the elegance and efficiency of modern catalytic approaches. The discussion will extend beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale behind experimental choices, ensuring a thorough and practical understanding of the chemistry involved.

I. Classical Synthesis: A Foundational Approach from 2-Aminoacetophenone

One of the most established and industrially relevant methods for the synthesis of 3-methyl-1H-indazole begins with the readily available starting material, acetophenone. This multi-step process involves nitration, reduction, and a subsequent diazotization-cyclization sequence.

Causality Behind the Experimental Choices

This synthetic route is a classic example of leveraging fundamental organic reactions to construct a heterocyclic core. The initial nitration of acetophenone is directed to the ortho position, a consequence of the reaction conditions. The subsequent reduction of the nitro group to an amine is a critical step, as the resulting 2-aminoacetophenone possesses the necessary functionalities for the key cyclization step. The final transformation to the indazole ring is achieved through diazotization of the primary amine, followed by an in-situ reduction and cyclization. The choice of reducing agent in the final step is crucial for the successful formation of the indazole.

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of 2-Nitroacetophenone

-

In a reaction vessel equipped with a stirrer and cooling bath, a mixture of sulfuric acid and nitric acid is prepared and cooled to -15°C.

-

Acetophenone is added dropwise to the acid mixture, maintaining the low temperature.

-

Calcium metasilicate powder is then added, and the mixture is stirred overnight at the same temperature. The addition of calcium silicate has been shown to significantly increase the yield of the desired 2-nitroacetophenone.[6]

-

The reaction mixture is then poured into ice water, leading to the precipitation of the product.

-

The solid is collected by filtration to yield yellow 2-nitroacetophenone.[1][3]

Step 2: Synthesis of 2-Aminoacetophenone

-

To a suspension of 2-nitroacetophenone in an aqueous solution, iron powder and ammonium chloride are added.

-

The mixture is heated and stirred, promoting the reduction of the nitro group to an amine.

-

Upon completion of the reaction, the mixture is filtered to remove the iron residues.

-

The filtrate is then extracted to isolate the 2-aminoacetophenone, which typically appears as a white solid.[1][3]

Step 3: Synthesis of 3-Methyl-1H-indazole

-

2-Aminoacetophenone is dissolved in hydrochloric acid and the solution is cooled to 0-10°C.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise, maintaining the temperature between 0-10°C, to form the diazonium salt in situ. The mixture is stirred for one hour.[1][7]

-

A hydrochloric acid solution of stannous chloride dihydrate (SnCl₂·2H₂O) is then slowly added to the reaction mixture at the same temperature. This serves as the reducing agent for the cyclization.

-

The reaction is stirred overnight at this temperature.

-

The reaction mixture is poured into ice water and filtered. The filtrate is then neutralized with a base to a weakly alkaline pH, causing the precipitation of 3-methyl-1H-indazole as a white solid.[1][7]

-

The product is collected by filtration and dried.

Data Summary

| Step | Key Reagents | Temperature (°C) | Typical Yield | Reference |

| 1. Nitration | Acetophenone, H₂SO₄, HNO₃, Calcium Silicate | -15 | >95% | [6] |

| 2. Reduction | 2-Nitroacetophenone, Fe, NH₄Cl | Reflux | High | [1][3] |

| 3. Diazotization & Cyclization | 2-Aminoacetophenone, NaNO₂, SnCl₂·2H₂O, HCl | 0-10 | ~90% | [7] |

Reaction Workflow Diagram

References

- 1. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

- 7. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis Protocol for 5-Bromo-6-fluoro-3-methyl-1H-indazole: A Detailed Application Note for Researchers

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

Substituted indazoles are a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active molecules. These heterocyclic compounds exhibit a diverse range of therapeutic properties, including but not limited to, anti-inflammatory, antimicrobial, and potent anticancer activities. The strategic incorporation of various functional groups onto the indazole core allows for the fine-tuning of their pharmacological profiles, making the development of robust and versatile synthetic routes to novel indazole derivatives a critical endeavor for drug discovery and development professionals.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-6-fluoro-3-methyl-1H-indazole, a halogenated derivative with potential applications in the development of targeted therapeutics. The presented methodology is designed to be both efficient and reproducible, with a focus on explaining the underlying chemical principles that govern each transformation.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step sequence, commencing with the preparation of a key intermediate, 4-Bromo-5-fluoro-2-nitroacetophenone. This is followed by the selective reduction of the nitro group to an amine, and finally, a diazotization and intramolecular cyclization to yield the target indazole.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-5-fluoro-2-nitroacetophenone (Intermediate 1)

Principle: This step employs a Friedel-Crafts acylation reaction to introduce an acetyl group onto the substituted benzene ring.[1][2] Aluminum chloride, a strong Lewis acid, is used to generate a highly electrophilic acylium ion from acetyl chloride, which then attacks the electron-rich aromatic ring. The regioselectivity of the acylation is directed by the existing substituents.

Materials:

-

1-Bromo-2-fluoro-4-nitrobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq.) to the stirred suspension.

-

In a separate flask, dissolve 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq.) in anhydrous dichloromethane.

-

Add the solution of 1-bromo-2-fluoro-4-nitrobenzene dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Bromo-5-fluoro-2-nitroacetophenone as a solid.

| Reagent | Molar Eq. |

| 1-Bromo-2-fluoro-4-nitrobenzene | 1.0 |

| Anhydrous Aluminum Chloride | 1.2 |

| Acetyl Chloride | 1.1 |

| Table 1: Reagents for the synthesis of 4-Bromo-5-fluoro-2-nitroacetophenone. |

Part 2: Synthesis of 4-Bromo-5-fluoro-2-aminoacetophenone (Intermediate 2)

Principle: This step involves the selective reduction of the aromatic nitro group to an amine. A variety of reducing agents can be employed for this transformation; however, tin(II) chloride in an acidic medium is a classic and effective method that is chemoselective for the nitro group in the presence of a ketone.

Materials:

-

4-Bromo-5-fluoro-2-nitroacetophenone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH), 10 M

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-Bromo-5-fluoro-2-nitroacetophenone (1.0 eq.) in ethanol.

-

Add tin(II) chloride dihydrate (4.0 eq.) to the solution.

-

Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Add water to the residue and cool in an ice bath.

-

Carefully basify the mixture with 10 M NaOH solution until a pH of >10 is reached, which will precipitate tin salts.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield 4-Bromo-5-fluoro-2-aminoacetophenone, which can often be used in the next step without further purification.

| Reagent | Molar Eq. |

| 4-Bromo-5-fluoro-2-nitroacetophenone | 1.0 |

| Tin(II) chloride dihydrate | 4.0 |

| Table 2: Reagents for the synthesis of 4-Bromo-5-fluoro-2-aminoacetophenone. |

Part 3: Synthesis of this compound (Final Product)

Principle: The final step is a diazotization of the primary aromatic amine followed by an intramolecular cyclization. The amine reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. This intermediate then undergoes a nucleophilic attack from the enol or enolate of the acetyl group, leading to cyclization and subsequent aromatization to form the stable indazole ring.[3]

Materials:

-

4-Bromo-5-fluoro-2-aminoacetophenone

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Bromo-5-fluoro-2-aminoacetophenone (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq.) in water and add it dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, monitoring for the completion of the cyclization by TLC.

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization to afford this compound.

| Reagent | Molar Eq. |

| 4-Bromo-5-fluoro-2-aminoacetophenone | 1.0 |

| Sodium Nitrite | 1.1 |

| Table 3: Reagents for the synthesis of this compound. |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: Solid.

-

Melting Point: 204-207 °C (literature value).[4]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants will be influenced by the bromo and fluoro substituents. A reference spectrum for the related 5-Bromo-6-fluoro-1H-indazole is available and can provide guidance on the expected aromatic region.[5]

-

¹³C NMR: The carbon NMR will show distinct signals for the carbon atoms of the indazole core and the methyl group.

-

Mass Spectrometry: To confirm the molecular weight (229.05 g/mol ).

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies for the preparation of substituted indazoles. Each step includes a purification procedure (extraction, washing, and chromatography/recrystallization) to ensure the removal of impurities and by-products. The progress of each reaction should be monitored by TLC to ensure complete conversion of the starting material before proceeding to the next step, which is a critical self-validating checkpoint in multi-step synthesis. The final characterization of the product by spectroscopic methods and comparison with known data provides the ultimate validation of the synthesis.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 5-BROMO-6-FLUORO-1H-INDAZOLE(105391-70-6) 1H NMR spectrum [chemicalbook.com]

Application Notes & Protocols: Strategic Multi-Step Synthesis of Substituted 1H-Indazoles

Abstract

The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents. Its bioisosteric relationship with indole allows it to modulate biological activity in unique ways, leading to its incorporation in numerous FDA-approved drugs for oncology (e.g., Pazopanib, Niraparib), antiemesis (e.g., Granisetron), and more.[1][2] The strategic and regioselective synthesis of substituted 1H-indazoles is therefore a critical competency in drug discovery. This guide provides an in-depth analysis of field-proven, multi-step synthetic strategies, moving beyond mere procedural lists to explain the underlying chemical logic and rationale. We will detail protocols for modern transition-metal-catalyzed C-H activation, the versatile Davis-Beirut reaction, and a regioselective silver-mediated C-H amination, offering researchers a robust toolkit for accessing this vital heterocyclic system.

Foundational Synthetic Strategies: An Overview

The synthesis of the indazole ring system has evolved significantly from classical condensation reactions to highly sophisticated, atom-economical modern methods. The choice of synthetic route is paramount and is dictated by the desired substitution pattern, functional group tolerance, and scalability.

-

Classical Methods: Traditional approaches often involve the cyclization of pre-functionalized benzene rings, such as the diazotization of ortho-alkylanilines or the condensation of hydrazines with carbonyl compounds.[1][3][4] While foundational, these methods can sometimes lack regiocontrol and require harsh reaction conditions.

-

Transition-Metal Catalysis: The advent of transition-metal-catalyzed C-H activation has revolutionized indazole synthesis.[5][6][7] Metals like rhodium, palladium, and cobalt enable the direct and efficient formation of C-N and N-N bonds, offering unparalleled access to complex and functionalized indazoles from simple starting materials.[5][8][9]

-

Cycloaddition Reactions: [3+2] cycloaddition reactions, for instance between arynes and diazo compounds or hydrazones, provide another powerful route to the 1H-indazole core under mild conditions.[1][10][11]

This guide will focus on three distinct and highly practical methodologies that represent the breadth of modern synthetic options.

Method 1: Rhodium(III)-Catalyzed C–H Activation and Annulation

This state-of-the-art approach exemplifies efficiency and convergency, constructing the indazole core in a single step from readily available starting materials. The strategy relies on the chelation-assisted C-H activation of an aryl precursor, followed by coupling with a suitable partner and subsequent cyclization.

Rationale & Mechanistic Insight

The power of this method lies in its high atom economy and functional group tolerance. By using a directing group (like an azo moiety), the rhodium catalyst is positioned to selectively activate a specific ortho C-H bond.[5][12] The resulting rhodacycle intermediate is nucleophilic and can react with various partners, such as aldehydes, leading to a cascade of reactions that culminates in the formation of the indazole ring.[8][12]

The general catalytic cycle involves:

-

Directed C-H Activation: The azo group on the azobenzene substrate directs the [Cp*Rh(III)] catalyst to selectively cleave an ortho C-H bond, forming a five-membered rhodacycle intermediate.

-

Aldehyde Insertion: The aldehyde coordinates to the rhodium center and inserts into the Rh-C bond.

-

Cyclative Capture: The distal nitrogen of the azo group acts as an intramolecular nucleophile, attacking the newly formed carbon center.

-

Aromatization: A final dehydration step results in the formation of the stable, aromatic 2-aryl-2H-indazole product.

Visualization: Catalytic Cycle Workflow

Caption: Rh(III)-Catalyzed C-H Activation/Annulation Cycle.

Experimental Protocol: Synthesis of N-Aryl-2H-Indazoles

This protocol is adapted from the work of Ellman et al. for the Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.[5]

Materials & Reagents

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| Azobenzene derivative | Reagent | Sigma-Aldrich | Substrate |

| Aldehyde derivative | Reagent | Sigma-Aldrich | Coupling Partner |

| [Cp*RhCl₂]₂ | 98% | Strem Chemicals | Catalyst Precursor |

| AgSbF₆ | 98% | Oakwood Chemical | Co-catalyst/Halide Scavenger |

| MgSO₄ | Anhydrous | Fisher Scientific | Drying Agent |

| Dioxane | Anhydrous | Acros Organics | Solvent |

| Ethyl Acetate | ACS Grade | VWR | For Chromatography |

| Hexanes | ACS Grade | VWR | For Chromatography |

Procedure

-

Reaction Setup: To an oven-dried 10 mL screw-cap vial equipped with a magnetic stir bar, add the azobenzene derivative (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), AgSbF₆ (13.7 mg, 0.04 mmol, 20 mol%), and anhydrous MgSO₄ (100 mg).

-

Reagent Addition: Evacuate and backfill the vial with argon three times. Add the aldehyde derivative (0.40 mmol, 2.0 equiv) followed by anhydrous dioxane (1.0 mL) via syringe.

-

Reaction: Tightly seal the vial with a Teflon-lined cap and place it in a preheated 80 °C oil bath. Stir the reaction mixture for 24 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts. Rinse the pad with additional ethyl acetate (2 x 5 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-aryl-2H-indazole product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Substrate Scope

The reaction demonstrates broad functional group compatibility.[12]

| Azobenzene Substituent (R¹) | Aldehyde (R²-CHO) | Product | Yield (%) |

| H | Benzaldehyde | 2,3-diphenyl-2H-indazole | 85 |

| 4-MeO | 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-2-(4-methoxyphenyl)-2H-indazole | 78 |

| 4-CF₃ | Acetaldehyde | 3-methyl-2-(4-(trifluoromethyl)phenyl)-2H-indazole | 46 |

| 3-Me | Propionaldehyde | 2-(3-methylphenyl)-3-ethyl-2H-indazole | 75 |

Method 2: The Davis-Beirut Reaction

Named after the universities of its developers, the Davis-Beirut reaction is a powerful, metal-free method for synthesizing 2H-indazoles and indazolones from inexpensive starting materials.[13] It typically involves the base-catalyzed cyclization of an N-substituted 2-nitrobenzylamine. The resulting 2H-indazoles can often be further manipulated to yield the desired 1H-indazole isomers.[13]

Rationale & Mechanistic Insight

The key to the Davis-Beirut reaction is the N,N-bond forming heterocyclization triggered by an in-situ generated reactive intermediate.[14] The reaction is appealing due to its operational simplicity and avoidance of toxic heavy metals.

Mechanism in Base:

-

Carbanion Formation: A strong base (e.g., NaOH, DBU) deprotonates the carbon adjacent to the amine, forming a stabilized carbanion.[13]

-

Intramolecular Redox: The carbanion attacks an oxygen of the neighboring nitro group.

-

Intermediate Formation: A series of proton transfers and the elimination of water leads to a key o-nitrosobenzylidene imine intermediate.[14][15]

-

N-N Bond Formation: The imine nitrogen attacks the electrophilic nitroso nitrogen, initiating the cyclization.

-

Aromatization: Subsequent steps involving nucleophilic attack by an alcohol (if present) and aromatization lead to the final 3-oxy-substituted 2H-indazole product.[13]

Visualization: Davis-Beirut Reaction Mechanism

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 14. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-6-fluoro-3-methyl-1H-indazole

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and within this field, the indazole scaffold has emerged as a "privileged" structure.[3][4] Its unique bicyclic aromatic system is adept at forming key hydrogen bonding interactions within the ATP-binding pocket of various kinases, providing a robust anchor for inhibitor binding.[5]

This guide focuses on a particularly valuable building block for kinase inhibitor synthesis: 5-Bromo-6-fluoro-3-methyl-1H-indazole . The strategic placement of its substituents offers a versatile platform for medicinal chemists. The bromine atom at the 5-position serves as a versatile handle for introducing diverse functionalities through transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] The fluorine atom at the 6-position can enhance binding affinity and modulate physicochemical properties like metabolic stability. The methyl group at the 3-position can provide additional interactions within the kinase active site. This application note will provide a detailed technical guide for researchers, scientists, and drug development professionals on leveraging this powerful scaffold in the synthesis of potent and selective kinase inhibitors, with a focus on targeting key oncogenic kinases such as AXL and MET.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFN₂ | PubChem |

| Molecular Weight | 229.05 g/mol | PubChem |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Solubility | Soluble in DMF, DMSO, and hot alcohols | General Knowledge |

| Reactivity | The bromine at C5 is susceptible to palladium-catalyzed cross-coupling reactions. The N-H of the indazole can be alkylated or acylated. | [6][7] |

Strategic Synthesis of a Potent AXL/MET Kinase Inhibitor

This section outlines a detailed, field-proven protocol for the synthesis of a hypothetical but representative dual AXL/MET kinase inhibitor, "IndazoMet-AXL" , starting from this compound. The rationale behind the chosen synthetic strategy is to utilize the reactivity of the 5-bromo position to install a key pharmacophore that can interact with the hinge region and other critical residues of the AXL and MET kinase domains.

Target Kinases: AXL and MET

-

AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[8][9] Its overexpression and activation are implicated in cancer progression, metastasis, and the development of therapeutic resistance.[9][10] AXL signaling promotes cell survival, proliferation, and migration through pathways such as PI3K/AKT and MAPK/ERK.[8][11]

-

MET Receptor Tyrosine Kinase: MET, the receptor for hepatocyte growth factor (HGF), is another crucial receptor tyrosine kinase involved in tumorigenesis.[1][12] Aberrant MET signaling, through gene amplification, mutation, or overexpression, drives cancer cell proliferation, survival, and invasion.[13][14]

Synthetic Workflow for "IndazoMet-AXL"

The synthesis of "IndazoMet-AXL" is designed as a two-step process involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. This approach allows for the modular and efficient assembly of the final inhibitor.

Caption: Synthetic workflow for "IndazoMet-AXL".

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 5-(Pyridin-4-yl)-6-fluoro-3-methyl-1H-indazole (Intermediate 1)

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[6] In this step, the bromine atom at the 5-position of the indazole is replaced with a pyridine ring. The pyridine moiety is a common feature in kinase inhibitors, often forming a hydrogen bond with the hinge region of the kinase. The reaction is catalyzed by a palladium complex, with [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) being an effective catalyst for this type of transformation.[6]

Materials:

-

This compound (1.0 eq)

-

Pyridine-4-boronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add this compound, pyridine-4-boronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add Pd(dppf)Cl₂ to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Intermediate 1 as a solid.

Self-Validation: The successful synthesis of Intermediate 1 can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the presence of the pyridine ring and the absence of the bromine atom.

Step 2: Buchwald-Hartwig Amination for the Synthesis of "IndazoMet-AXL"

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] In this step, we will functionalize the N1 position of the indazole ring. This is a common strategy to introduce a side chain that can occupy the solvent-exposed region of the kinase active site, often leading to improved potency and selectivity. The use of a bulky phosphine ligand like Xantphos is often beneficial for this type of transformation.

Materials:

-

5-(Pyridin-4-yl)-6-fluoro-3-methyl-1H-indazole (Intermediate 1) (1.0 eq)

-

4-(Aminomethyl)aniline (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.06 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous 1,4-Dioxane

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube, add Intermediate 1, 4-(aminomethyl)aniline, and cesium carbonate.

-

In a separate vial, prepare the catalyst pre-mixture by adding Pd₂(dba)₃ and Xantphos to anhydrous 1,4-dioxane and stirring for 10 minutes under an inert atmosphere.

-

Add the catalyst pre-mixture to the Schlenk tube containing the reactants.

-

Seal the tube and heat the reaction to 110 °C for 12-18 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with dichloromethane and filter through a pad of Celite, washing with additional dichloromethane.

-

Wash the combined organic filtrates with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the final product, "IndazoMet-AXL" .

Self-Validation: The structure of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and purity assessed by HPLC.

Biological Evaluation: Assessing Kinase Inhibitory Activity

The synthesized "IndazoMet-AXL" should be evaluated for its ability to inhibit the target kinases, AXL and MET.

In Vitro Kinase Inhibition Assay

A common method is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using ³³P-ATP.

General Protocol Outline:

-

Recombinant AXL and MET kinase enzymes are incubated with a specific peptide substrate and ATP.

-

"IndazoMet-AXL" is added at varying concentrations to determine its inhibitory effect.

-

The amount of phosphorylated substrate is quantified.

-

IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

Cellular Activity

The activity of "IndazoMet-AXL" should also be assessed in cancer cell lines that are known to be dependent on AXL or MET signaling.

Example Cell Lines:

-

AXL-dependent: A549 (Non-small cell lung cancer), MDA-MB-231 (Triple-negative breast cancer)

-

MET-amplified: MKN45 (Gastric cancer), EBC-1 (Lung cancer)

Protocol Outline (e.g., Western Blot):

-

Culture the selected cancer cell lines.

-

Treat the cells with increasing concentrations of "IndazoMet-AXL" for a defined period (e.g., 2-4 hours).

-

Lyse the cells and perform a Western blot analysis to assess the phosphorylation status of AXL, MET, and their downstream signaling proteins (e.g., p-AKT, p-ERK).

-

A reduction in the phosphorylation of these proteins would indicate target engagement and inhibition in a cellular context.

Illustrative Kinase Signaling Pathway

The following diagram illustrates the central role of the AXL signaling pathway in promoting cancer cell survival and proliferation. "IndazoMet-AXL" is designed to block this cascade at the receptor level.

Caption: Simplified AXL signaling pathway and the point of inhibition by "IndazoMet-AXL".

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols detailed in this application note provide a robust framework for the development of potent inhibitors targeting key oncogenic kinases like AXL and MET. The strategic use of modern cross-coupling reactions allows for the efficient and modular construction of complex molecular architectures. Future work could involve further optimization of the "IndazoMet-AXL" scaffold to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation targeted cancer therapies.

References

- 1. MET receptor tyrosine kinase as a therapeutic anticancer target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MET: A Critical Player in Tumorigenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. targetedonc.com [targetedonc.com]

- 14. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cyclization Methods for Preparing the Indazole Ring System

Introduction: The Privileged Indazole Scaffold in Modern Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties, including its ability to act as a bioisostere of indole, have led to its incorporation into a multitude of biologically active molecules.[1][3] Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary cyclization methods for constructing this valuable heterocyclic system, complete with mechanistic insights and actionable laboratory protocols.

The synthesis of indazoles can be broadly categorized into classical condensation and cyclization reactions, modern transition-metal-catalyzed cross-coupling and C-H activation strategies, and metal-free oxidative cyclizations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. This document will delve into the intricacies of these methods, offering a comparative analysis to aid in the selection of the most appropriate strategy for a given synthetic challenge.

I. Classical Approaches to Indazole Synthesis

Classical methods for indazole synthesis have been the bedrock of indazole chemistry for over a century and continue to be relevant for the preparation of a variety of indazole derivatives. These methods typically involve intramolecular cyclization of appropriately substituted benzene derivatives.

A. The Jacobson Indazole Synthesis